1-Bromo-2,3,5,6-tetrafluorobenzene
Overview
Description
Synthesis Analysis
Synthesis of 1-Bromo-2,3,5,6-tetrafluorobenzene and similar compounds involves aromatic nucleophilic substitution reactions. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized via aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, leading to various derivatives after oxidation and methylation (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of related fluorobenzene compounds has been extensively studied, revealing insights into the geometric configuration influenced by fluorine substitutions. For example, the structure of 1,2,4,5-tetrafluorobenzene was determined by gas-phase electron diffraction and ab initio calculations, showing minimal deviation from D6h symmetry and equal C–C bond lengths, indicating the profound influence of fluorine on maintaining structural integrity and symmetry (Schei, Almenningen, & Almlöf, 1984).
Scientific Research Applications
Polymer Synthesis and Application in LEDs : Gan et al. (2001) discussed the synthesis of a polymer, poly(2,3,5,6-tetrafluorophenylenevinylene), using a precursor route that involved 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene. The polymer demonstrated excellent photoluminescence, making it a promising material for green-blue LEDs (Gan et al., 2001).
Nitration of Polyfluoro-benzenes : Coe et al. (1966) investigated the nitration of various polyfluoro-benzenes, including 1-bromo-2,3,4,5-tetrafluorobenzene, to create mononitro-compounds. This process is important in the synthesis of compounds with specific substitution patterns (Coe et al., 1966).
Synthesis of Polyfluorinated Organic Compounds : Sapegin and Krasavin (2018) reviewed the use of 1,4-diiodo-2,3,5,6-tetrafluorobenzene, a closely related compound, in the synthesis of polyfluorinated organic compounds. The review highlights a lack of reliable methodologies for selective chemical transformations of this compound (Sapegin & Krasavin, 2018).
Organic Synthesis and Catalysis : Agou et al. (2015) explored the ring expansion of 1-bromo-2,3,4,5-tetraethylalumole to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrating a novel organic synthesis process that could have implications for the development of new catalysts and reaction pathways (Agou et al., 2015).
Triazine Synthesis : Ghorbani-Vaghei et al. (2015) used N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide for the solvent-free synthesis of triazines, a class of nitrogen-containing heterocycles. This study demonstrates the utility of brominated compounds in facilitating organic syntheses under environmentally friendly conditions (Ghorbani-Vaghei et al., 2015).
Rhodium-catalyzed Substitution Reactions : Arisawa et al. (2008) conducted a study on the rhodium-catalyzed substitution reaction of aryl fluorides with disulfides, where compounds like 1,4-diarylthio-2,3,5,6-tetrafluorobenzene were synthesized. This research is significant for understanding the reactions of polyfluorobenzenes in the presence of catalysts (Arisawa et al., 2008).
properties
IUPAC Name |
3-bromo-1,2,4,5-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAFCGSUIAFUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165987 | |
Record name | 1-Bromo-2,3,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,5,6-tetrafluorobenzene | |
CAS RN |
1559-88-2 | |
Record name | 3-Bromo-1,2,4,5-tetrafluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,3,5,6-tetrafluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2,3,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2,3,5,6-tetrafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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